2-(2-Chlorophenoxy)pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
2-(2-chlorophenoxy)pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-10-3-1-2-4-11(10)16-12-7-9(8-14)5-6-15-12/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQVZGPTGDVVIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=CC(=C2)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)pyridine-4-carbonitrile typically involves the reaction of 2-chlorophenol with 4-cyanopyridine under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Chlorophenoxy)pyridine-4-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenoxy)pyridine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The phenoxy group can undergo oxidation to form corresponding phenolic derivatives.
Reduction Reactions: The nitrile group can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of phenolic compounds.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-(2-Chlorophenoxy)pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to elicit a biological response. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in the substituents on the phenoxy group or pyridine ring. Key comparisons are summarized below:
Key Observations:
- Electron-Withdrawing Effects : The nitrile (-CN) and trifluoromethyl (-CF₃) groups enhance electrophilicity, facilitating nucleophilic substitution reactions .
- Polarity : Fluorine substituents (e.g., in 924832-54-2) increase polarity and solubility in polar solvents compared to chlorine .
- Steric Effects : Bulky substituents like sulfanyl groups (e.g., 338963-45-4) may hinder reactivity at adjacent positions .
Spectroscopic and Analytical Data
- ¹H NMR: The 2-chlorophenoxy group in 924844-32-6 would show aromatic protons at δ ~6.8–7.5 ppm, comparable to analogs like 924832-54-2 (δ 6.9–7.6 ppm) .
- IR Spectroscopy : The nitrile stretch (~2220 cm⁻¹) is consistent across analogs .
Biological Activity
2-(2-Chlorophenoxy)pyridine-4-carbonitrile is an organic compound that has garnered attention for its significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by a pyridine ring substituted with both a chlorophenoxy group and a carbonitrile group, contributes to its diverse pharmacological properties.
Chemical Structure
The compound can be represented as follows:
Antimicrobial Properties
Research indicates that 2-(2-Chlorophenoxy)pyridine-4-carbonitrile exhibits notable antimicrobial activity. Studies have shown its effectiveness against various microbial strains, including:
- Escherichia coli
- Bacillus mycoides
The synergistic effect of the chlorophenoxy and carbonitrile groups is believed to enhance this antimicrobial activity, making it a potential candidate for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. Various studies have reported its activity against different cancer cell lines. For instance:
- HepG2 (Hepatocellular carcinoma) : Exhibited an IC50 value of approximately indicating significant cytotoxicity .
- MCF-7 (Breast cancer) : Demonstrated potential for inducing apoptosis and cell cycle arrest .
The mechanism of action for 2-(2-Chlorophenoxy)pyridine-4-carbonitrile involves its interaction with specific biological targets, such as enzymes and receptors. Molecular docking studies suggest that the compound binds effectively to protein targets involved in cancer progression and microbial resistance.
Structure-Activity Relationship (SAR)
The structural features of 2-(2-Chlorophenoxy)pyridine-4-carbonitrile play a crucial role in its biological activity. The presence of the chlorophenoxy group is particularly important for enhancing the compound's efficacy against cancer cells. Comparative studies with structurally similar compounds have revealed variations in potency based on modifications to the phenoxy moiety .
Comparative Table of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(4-Chlorophenoxy)pyridine | Similar phenoxy substitution | Different biological activity profiles |
| 4-Chloro-2-methylpyridine | Methyl substitution on pyridine | Commonly used in agrochemical applications |
| 3-(2-Chlorophenyl)-5-methylisoxazole | Isoxazole ring structure | Unique anti-inflammatory properties |
| 4-Amino-3-chloropyridine | Amino group substitution | Significant role in drug development |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that 2-(2-Chlorophenoxy)pyridine-4-carbonitrile effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential.
- Cancer Cell Line Studies : In vitro assays on various cancer cell lines indicated that the compound could induce apoptosis through both intrinsic and extrinsic pathways, suggesting multiple mechanisms contributing to its anticancer effects .
Q & A
Q. What are the optimal synthetic routes for 2-(2-Chlorophenoxy)pyridine-4-carbonitrile?
The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example:
- Chlorophenoxy Introduction : React 4-cyanopyridine derivatives with 2-chlorophenol under alkaline conditions (e.g., NaOH in dichloromethane) to form the phenoxy linkage. Monitor reaction progress via TLC and purify using column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Chlorination : Use phosphoryl chloride (POCl₃) to introduce chlorine at the pyridine ring’s 2-position, followed by phenoxy group coupling .
Q. How to purify 2-(2-Chlorophenoxy)pyridine-4-carbonitrile effectively?
Q. What spectroscopic techniques confirm the compound’s structure?
- NMR : ¹H and ¹³C NMR in CDCl₃ to identify aromatic protons (δ 7.2–8.5 ppm), nitrile carbon (δ ~115 ppm), and chlorophenoxy substituents .
- Mass Spectrometry : ESI-MS (positive mode) to observe [M+H]⁺ peaks, ensuring molecular weight matches theoretical values (e.g., C₁₂H₈ClN₂O: 243.04 g/mol) .
Advanced Research Questions
Q. How to resolve contradictions in spectral data during characterization?
- Heteronuclear NMR : Use HSQC/HMBC to correlate ambiguous proton-carbon signals, especially for overlapping aromatic resonances .
- X-ray Crystallography : Determine absolute configuration and bond angles. For example, monoclinic space groups (e.g., P2₁/n) with unit cell parameters (a = 6.53 Å, b = 35.13 Å, c = 14.09 Å, β = 101.7°) can resolve structural ambiguities .
Q. What strategies optimize reaction yields in large-scale synthesis?
Q. How to analyze the compound’s potential in medicinal chemistry?
- In Silico Screening : Use molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., kinase inhibitors). Similar carbonitriles show activity against cancer cell lines (IC₅₀ < 10 μM) .
- SAR Studies : Modify the chlorophenoxy or nitrile groups to evaluate cytotoxicity (e.g., MTT assays on HeLa cells) .
Safety and Handling
Q. What safety protocols are critical during synthesis?
Q. How to manage waste containing 2-(2-Chlorophenoxy)pyridine-4-carbonitrile?
- Segregation : Separate halogenated waste (code H413) for incineration by certified facilities.
- Neutralization : Treat acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .
Data Interpretation and Contradictions
Q. How to address discrepancies in biological activity data?
- Dose-Response Validation : Repeat assays with triplicate samples and include positive controls (e.g., doxorubicin for cytotoxicity).
- Metabolic Stability : Assess compound stability in liver microsomes to rule out false negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
